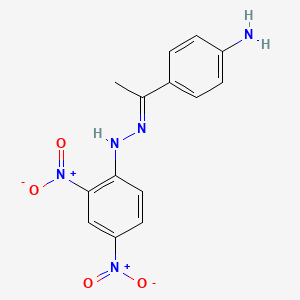

(1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone

Description

(1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with the general formula R1R2C=NNH2. This specific compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula |

C14H13N5O4 |

|---|---|

Molecular Weight |

315.28 g/mol |

IUPAC Name |

N-[(E)-1-(4-aminophenyl)ethylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C14H13N5O4/c1-9(10-2-4-11(15)5-3-10)16-17-13-7-6-12(18(20)21)8-14(13)19(22)23/h2-8,17H,15H2,1H3/b16-9+ |

InChI Key |

JAOIQBFZAKKXON-CXUHLZMHSA-N |

Isomeric SMILES |

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)N |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone typically involves the reaction of 4-aminophenyl ethanone with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic or neutral conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

4-aminophenyl ethanone+2,4-dinitrophenylhydrazine→(1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s purity and stability. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone is used as a reagent for the detection and quantification of carbonyl compounds. Its ability to form stable hydrazones with aldehydes and ketones makes it valuable in analytical chemistry.

Biology

In biological research, this compound is used in the study of enzyme kinetics and inhibition. It can act as a substrate or inhibitor in various biochemical assays, providing insights into enzyme mechanisms and functions.

Medicine

In medicine, (1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone has potential applications in drug development. Its structural features allow it to interact with biological targets, making it a candidate for the design of new therapeutic agents.

Industry

In industrial applications, this compound is used in the synthesis of dyes and pigments. Its ability to form colored complexes with metal ions makes it useful in the production of colorants for textiles and other materials.

Mechanism of Action

The mechanism of action of (1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and affecting biochemical pathways. For example, it may inhibit the activity of certain oxidoreductases by forming stable complexes with the enzyme’s active site.

Comparison with Similar Compounds

Conclusion

(1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone is a multifaceted compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility and pave the way for new discoveries and innovations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.